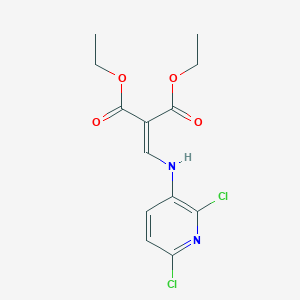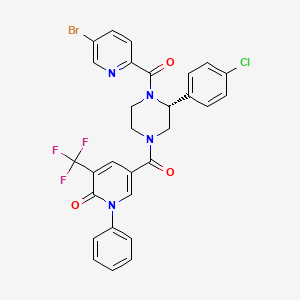
2-(4-Methyl-1-naphthyl)-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methyl-1-naphthyl)-2-propanol is an organic compound that belongs to the class of secondary alcohols It is characterized by the presence of a naphthalene ring substituted with a methyl group at the 4-position and a hydroxyl group attached to a propanol chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-1-naphthyl)-2-propanol can be achieved through several methods. One common approach involves the Grignard reaction, where 4-methyl-1-naphthylmagnesium bromide reacts with acetone to form the desired alcohol. The reaction is typically carried out in an anhydrous ether solvent under inert atmosphere conditions to prevent moisture from interfering with the Grignard reagent .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of catalytic hydrogenation of the corresponding ketone, 2-(4-Methyl-1-naphthyl)-2-propanone. This process is conducted under high pressure and temperature in the presence of a suitable catalyst such as palladium on carbon.
化学反应分析
Types of Reactions
2-(4-Methyl-1-naphthyl)-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 2-(4-Methyl-1-naphthyl)-2-propanone, using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: It can be reduced to the corresponding hydrocarbon, 2-(4-Methyl-1-naphthyl)propane, using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed
Oxidation: 2-(4-Methyl-1-naphthyl)-2-propanone.
Reduction: 2-(4-Methyl-1-naphthyl)propane.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
2-(4-Methyl-1-naphthyl)-2-propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving the interaction of naphthalene derivatives with biological systems.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2-(4-Methyl-1-naphthyl)-2-propanol exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The hydroxyl group allows for hydrogen bonding and other interactions that can influence the compound’s activity.
相似化合物的比较
Similar Compounds
4-Methyl-1-naphthylmethanol: Similar structure but with a methanol group instead of a propanol chain.
4-Methyl-1-naphthylamine: Contains an amine group instead of a hydroxyl group.
4-Methyl-1-naphthylacetic acid: Features a carboxylic acid group in place of the hydroxyl group.
Uniqueness
2-(4-Methyl-1-naphthyl)-2-propanol is unique due to its specific substitution pattern and the presence of a secondary alcohol group, which imparts distinct chemical and physical properties compared to its analogs.
属性
分子式 |
C14H16O |
|---|---|
分子量 |
200.28 g/mol |
IUPAC 名称 |
2-(4-methylnaphthalen-1-yl)propan-2-ol |
InChI |
InChI=1S/C14H16O/c1-10-8-9-13(14(2,3)15)12-7-5-4-6-11(10)12/h4-9,15H,1-3H3 |
InChI 键 |
JLPUGJXKRZQRIV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C2=CC=CC=C12)C(C)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B11938754.png)








![1,5-Diphenyl-1,2,5,6-tetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dione](/img/structure/B11938820.png)



